1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride is a bicyclic compound notable for its unique structural features, which include two cyclopropyl rings and an amine group. This compound is of significant interest in organic and medicinal chemistry due to its potential applications in the development of biologically active molecules and its role as a building block in synthetic chemistry. It is particularly recognized for its potential therapeutic applications, including antiviral and antibacterial properties, making it a focus of pharmaceutical research.
The compound can be classified under the category of amino acids, specifically as an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. It is also categorized as a bicyclic compound because of its two interconnected cyclopropyl rings. The synthesis of this compound typically starts from 1-bromo-1-cyclopropylcyclopropane, which undergoes several chemical transformations to yield the final product .
The synthesis of 1'-amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride involves several key steps:
Alternative methods for synthesizing related compounds have also been documented, including hydrocarbonylation cyclization and nitroreduction techniques .
The molecular structure of 1'-amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride features:
The unique bicyclic structure provides interesting steric and electronic properties that are advantageous in various chemical reactions.
1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions using organic solvents like dichloromethane and may involve catalysts such as palladium or platinum to enhance yields.
The mechanism of action for 1'-amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride involves its interaction with biological targets. The amine group is capable of forming hydrogen bonds with various biological molecules, influencing their activity. The rigid structure provided by the cyclopropyl rings enhances binding affinity and specificity towards certain receptors or enzymes, which may contribute to its potential therapeutic effects against diseases such as hepatitis C and infections caused by methicillin-resistant Staphylococcus aureus .
The physical properties are essential for determining the compound's usability in various applications, especially in pharmaceutical formulations where solubility can significantly affect bioavailability .
The applications of 1'-amino-1,1'-bi(cyclopropyl)-1-carboxylic acid hydrochloride span several fields:
Research continues into optimizing its synthesis and exploring new applications across medicinal chemistry and materials science, highlighting its importance in ongoing scientific investigations.
The biosynthesis of cyclopropane-containing amino acids, including structurally related compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), involves specialized enzymatic mechanisms for cyclopropane ring formation. Central to this process is the enzyme ACC synthase (EC 4.4.1.14), a pyridoxal-5′-phosphate (PLP)-dependent enzyme that catalyzes the cyclization reaction forming the strained cyclopropane ring. This enzyme converts S-adenosyl-L-methionine (SAM) into ACC through an intramolecular nucleophilic attack, where the α-carbon carbanion of SAM attacks the γ-carbon of the methionine moiety, resulting in cyclopropane ring closure and concomitant release of 5′-methylthioadenosine (MTA) [2] [5]. The reaction proceeds via a PLP-stabilized quinonoid intermediate, enabling the energetically challenging ring formation [5].
This mechanism shares parallels with other cyclopropanating enzymes, such as those involved in bacterial fatty acid biosynthesis (e.g., cyclopropane fatty acid synthase), but exhibits distinct substrate specificity for amino acid precursors. Structural studies reveal that the enzyme’s active site accommodates the adenosyl moiety of SAM while positioning the methionine chain for optimal trans-attack geometry. Mutational analyses of key residues (e.g., the conserved Thr-Asn-Pro tripeptide in ACS isoforms) demonstrate their critical role in orienting the substrate and stabilizing the transition state [2]. Notably, the cyclopropanation reaction is irreversible under physiological conditions, driving the pathway toward ACC accumulation [4].
Table 1: Key Enzymes in Cyclopropane Amino Acid Biosynthesis
Enzyme | EC Number | Cofactor | Reaction Catalyzed | Primary Product |
---|---|---|---|---|
ACC synthase | 4.4.1.14 | PLP | SAM → ACC + MTA | ACC |
ACC deaminase | 3.5.99.7 | PLP | ACC → α-ketobutyrate + NH₃ | α-ketobutyrate |
ACC N-malonyltransferase | 2.3.1.198 | None | ACC + malonyl-CoA → MACC + CoA | Malonyl-ACC (MACC) |
Microbial production of cyclopropane amino acid derivatives leverages heterologous pathways and engineered host strains to overcome native regulatory bottlenecks. Key strategies include:
Promoter and Ribosome Binding Site (RBS) Engineering: Strong inducible promoters (e.g., T7, trc) and optimized RBS sequences enhance the expression of rate-limiting enzymes like ACC synthase. Co-expression of SAM synthetase (MetK) addresses precursor limitations, as SAM availability constrains flux through the ACC pathway [2] [5]. In Escherichia coli, this approach has increased ACC titers by 3.5-fold compared to baseline strains .
Cofactor Balancing: PLP availability critically influences ACC synthase activity. Overexpression of PLP biosynthetic genes (pdxA, pdxJ, serC) or supplementation of culture media with pyridoxine elevates intracellular PLP levels, boosting ACC yields. Similarly, recycling of MTA via the methionine salvage pathway (e.g., expression of mtnN and mtnK) regenerates methionine pools, sustaining SAM synthesis [5].
Downstream Pathway Disruption: Knocking out genes encoding ACC-consuming enzymes (e.g., acdS for ACC deaminase) prevents degradation. In Pseudomonas putida, deletion of acdS increased extracellular ACC accumulation by 90% [5]. Exporters (e.g., LysE family transporters) may also be overexpressed to mitigate feedback inhibition and cellular toxicity .
Modular Cofactor Engineering: Combining SAM regeneration modules with PLP optimization in microbial consortia distributes metabolic burden. For example, Bacillus subtilis engineered for high SAM production can co-culture with ACC-synthesizing E. coli, improving overall pathway efficiency [5] .
Table 2: Metabolic Engineering Modules for Enhanced Cyclopropane Amino Acid Production
Engineering Target | Host Organism | Genetic Modifications | Outcome |
---|---|---|---|
Precursor Supply | Escherichia coli | Overexpression of metK (SAM synthetase); metA feedback-insensitive mutant | 2.1× increase in intracellular SAM |
Cofactor Availability | Pseudomonas fluorescens | Expression of pdxST (PLP synthase operon) | 40% increase in ACC synthase activity |
Degradation Pathway Knockout | Sinorhizobium meliloti | Deletion of acdS (ACC deaminase) | 90% reduction in ACC degradation |
Exporter Engineering | Corynebacterium glutamicum | Expression of lysE exporter | 75% increase in extracellular ACC accumulation |
Substrate specificity of ACC synthase and related enzymes dictates pathway efficiency and product spectrum. Wild-type ACC synthase exhibits stringent specificity for SAM, but engineered variants can utilize non-natural analogs, enabling diversification of cyclopropane derivatives:
Natural Substrate (SAM) Kinetics: Wild-type ACC synthases (e.g., LeACS2 from tomato) display Km values for SAM ranging from 5–25 μM. However, SAM is competitively inhibited by its product MTA (Ki ≈ 10 μM), necessitating rapid MTA removal in engineered systems [2] [5].
Analog Utilization: Mutagenesis of active-site residues broadens substrate tolerance. For example, ACC synthase variants with enlarged binding pockets (e.g., Tyr92Val mutation) accept Se-adenosylselenomethionine (SeSAM), yielding selenated ACC analogs. Similarly, S-ethylhomocysteine can be converted to 1-amino-1-methylcyclopropanecarboxylic acid, demonstrating flexibility toward alkyl-SAM analogs [5] .
Directed Evolution for Altered Specificity: Saturation mutagenesis targeting substrate-binding loops (e.g., residues 155–165 in ACS6) has yielded variants with 5-fold higher catalytic efficiency (kcat/Km) for SAM. These variants also exhibit reduced inhibition by MTA, enhancing flux [5]. Computational design using molecular dynamics simulations predicts mutations that stabilize transition states for bulkier substrates, as evidenced by improved binding energy (−9.98 kcal/mol) in ACCA (a structural analog) .
Chassis-Specific Substrate Channeling: In Saccharomyces cerevisiae, expression of a trifunctional fusion enzyme—linking SAM synthetase, ACC synthase, and MTA phosphorylase—creates a synthetic metabolon. This minimizes intermediate diffusion, reduces competitive inhibition, and increases effective SAM concentrations at the active site, elevating ACC titers to 1.8 g/L [5].
Table 3: Substrate Specificity Profiles of Engineered ACC Synthase Variants
Enzyme Variant | Origin | Mutation(s) | Substrate Specificity | Relative Activity (%) |
---|---|---|---|---|
Wild-type | Arabidopsis thaliana | None | SAM (100%); SeSAM (5%) | 100 |
ACS6Y92V | Arabidopsis thaliana | Tyr92Val | SAM (98%); SeSAM (75%); S-ethylhomocysteine (40%) | 210 |
SlACS2Loop7 | Solanum lycopersicum | Ala160Gly/Ser162Pro | SAM (100%); S-propylhomocysteine (88%) | 310 |
Fusion enzyme (MetK-ACS) | Synthetic | MetK linked to ACS via 15-aa linker | SAM (enhanced in situ channeling) | 400 |
These advances highlight how substrate specificity engineering and synthetic metabolon construction optimize the biosynthetic flux toward 1'-amino-1,1'-bi(cyclopropyl)-1-carboxylic acid derivatives, enabling microbial platforms for scalable production.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9